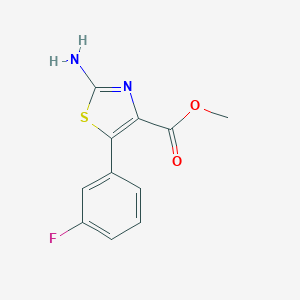![molecular formula C28H18 B176865 12-(NaphthaleN-2yl)benoza[a]athracene CAS No. 116027-92-0](/img/structure/B176865.png)
12-(NaphthaleN-2yl)benoza[a]athracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(NaphthaleN-2yl)benoza[a]athracene: is a polycyclic aromatic hydrocarbon (PAH) that consists of a naphthalene ring fused to a benzo[a]anthracene structure. This compound is known for its complex aromatic system, which makes it an interesting subject for various scientific studies, particularly in the fields of organic electronics and photophysics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(NaphthaleN-2yl)benoza[a]athracene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by cyclodehydrogenation. For instance, a naphthalene derivative can undergo a Diels-Alder reaction with a suitable dienophile, followed by oxidative cyclization to form the desired polycyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods often require stringent reaction conditions, including high temperatures and the use of catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: 12-(NaphthaleN-2yl)benoza[a]athracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), or alkyl halides (R-X).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), alkyl halides (R-X)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
12-(NaphthaleN-2yl)benoza[a]athracene has several scientific research applications, including:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Photophysics: Its complex aromatic structure makes it a subject of interest in studies related to photophysical properties and fluorescence.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 12-(NaphthaleN-2yl)benoza[a]athracene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, which are crucial in its role in organic electronics and photophysics. The compound can also undergo photoinduced electron transfer processes, making it valuable in the study of photophysical phenomena .
類似化合物との比較
9,10-Diphenylanthracene: Known for its use in OLEDs and similar photophysical properties.
Anthracene: A simpler PAH that serves as a building block for more complex derivatives.
Benzo[a]pyrene: Another PAH with significant research interest due to its carcinogenic properties.
Uniqueness: 12-(NaphthaleN-2yl)benoza[a]athracene stands out due to its specific structural arrangement, which imparts unique electronic and photophysical properties. Its ability to participate in various chemical reactions and its applications in advanced materials make it a compound of significant interest in scientific research .
特性
CAS番号 |
116027-92-0 |
|---|---|
分子式 |
C28H18 |
分子量 |
354.4 g/mol |
IUPAC名 |
12-naphthalen-2-ylbenzo[a]anthracene |
InChI |
InChI=1S/C28H18/c1-2-9-21-17-23(15-13-19(21)7-1)28-26-12-6-4-10-22(26)18-24-16-14-20-8-3-5-11-25(20)27(24)28/h1-18H |
InChIキー |
KGSJPDWNEZHLQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64 |
同義語 |
12-(naphthaleN-2yl)benoza[a]athracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


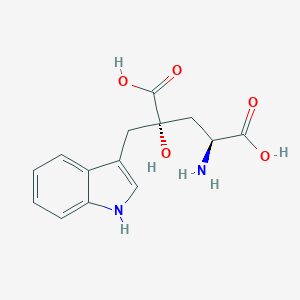
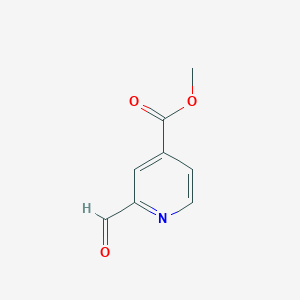
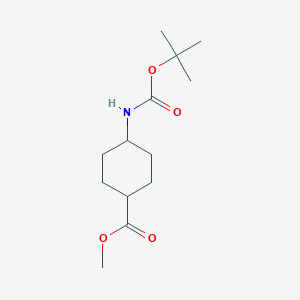
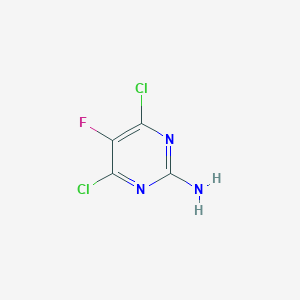
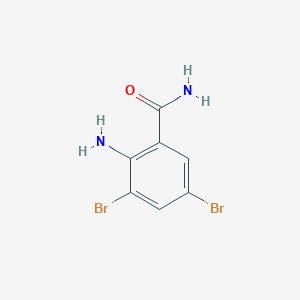
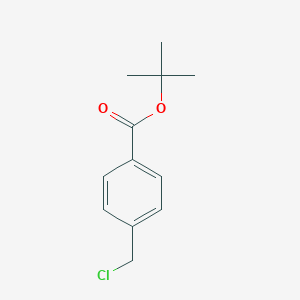
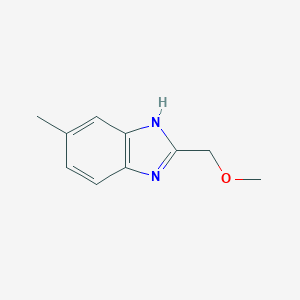
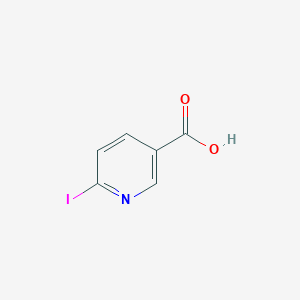

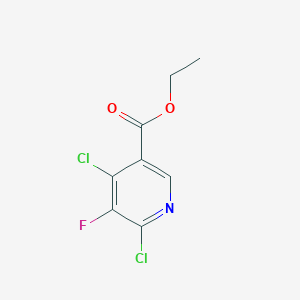
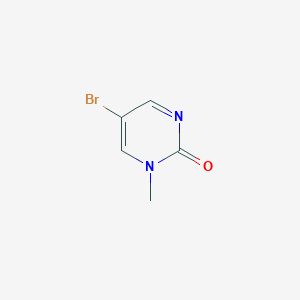
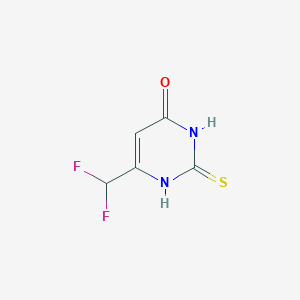
![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
